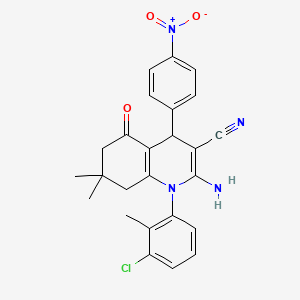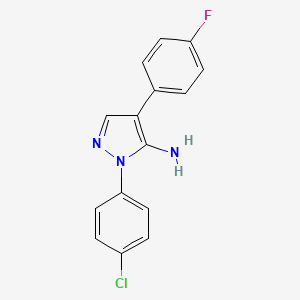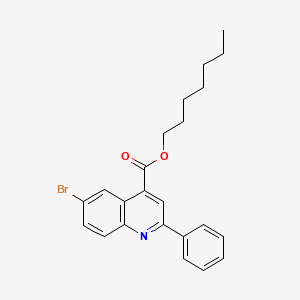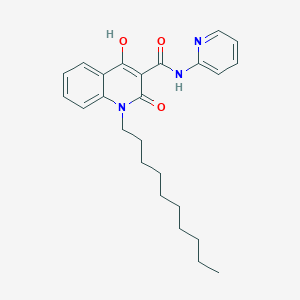
2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-cloro-2-metilfenil)-7,7-dimetil-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Amino-1-(3-cloro-2-metilfenil)-7,7-dimetil-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común implica la condensación de un aldehído apropiado con un β-cetoéster en presencia de acetato de amonio, seguido de ciclización y formación de nitrilo. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes como etanol o metanol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar pasos de purificación como recristalización o cromatografía para asegurar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Amino-1-(3-cloro-2-metilfenil)-7,7-dimetil-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en las posiciones cloro y nitro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd / C) o borohidruro de sodio (NaBH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir compuestos sustituidos con amino.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-cloro-2-metilfenil)-7,7-dimetil-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente antimicrobiano y anticancerígeno. Su estructura única permite interacciones con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Ciencia de Materiales: Las propiedades del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos materiales, como semiconductores orgánicos o diodos emisores de luz (LED).
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, lo que permite la exploración de nuevas reacciones y vías químicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(3-cloro-2-metilfenil)-7,7-dimetil-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, el compuesto puede inhibir la actividad de ciertas enzimas o receptores, lo que lleva a efectos antimicrobianos o anticancerígenos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el sistema biológico involucrado.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Amino-1-(3-clorofenil)-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1-(2-metilfenil)-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Unicidad
2-Amino-1-(3-cloro-2-metilfenil)-7,7-dimetil-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo se destaca por su patrón de sustitución específico, que puede influir en su reactividad e interacciones con objetivos biológicos. La presencia de ambos grupos cloro y nitro, junto con la sustitución dimetil, proporciona propiedades electrónicas y estéricas únicas que se pueden aprovechar en diversas aplicaciones.
Propiedades
Número CAS |
476483-57-5 |
|---|---|
Fórmula molecular |
C25H23ClN4O3 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H23ClN4O3/c1-14-18(26)5-4-6-19(14)29-20-11-25(2,3)12-21(31)23(20)22(17(13-27)24(29)28)15-7-9-16(10-8-15)30(32)33/h4-10,22H,11-12,28H2,1-3H3 |
Clave InChI |
CGUWKVPQKPWMML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)







![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)

